Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate

Description

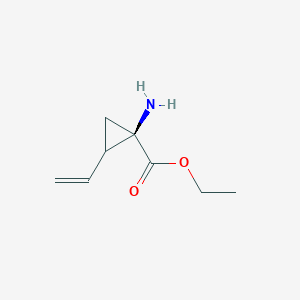

Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate (CAS: 1173807-85-6) is a cyclopropane derivative featuring an amino group at the 1-position, an ethenyl (vinyl) substituent at the 2-position, and an ethyl ester moiety. Its stereochemistry (1R configuration) is critical for its reactivity and biological activity. The compound is synthesized via stereoselective methods, such as the reaction of (1R,2S)-2-vinyl-1-aminocyclopropanecarboxylic acid with ethyl trifluoroacetate in methanol, achieving high yields (~99%) under mild conditions . This compound serves as a key intermediate in pharmaceutical synthesis, particularly for proteasome inhibitors and peptidomimetics .

Structure

3D Structure

Properties

CAS No. |

922164-25-8 |

|---|---|

Molecular Formula |

C8H13NO2 |

Molecular Weight |

155.19 g/mol |

IUPAC Name |

ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6?,8-/m1/s1 |

InChI Key |

NBJXCTLFPNBZSG-QFSRMBNQSA-N |

Isomeric SMILES |

CCOC(=O)[C@]1(CC1C=C)N |

Canonical SMILES |

CCOC(=O)C1(CC1C=C)N |

Origin of Product |

United States |

Preparation Methods

Synthesis Methods

The synthesis of Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate typically involves cyclopropanation reactions followed by hydrolysis or transesterification processes. One approach involves asymmetric phase-transfer catalyzed cyclopropanation using (E)-N-phenylmethyleneglycine ethyl ester as a starting material and a chiral phase-transfer catalyst to achieve high enantioselectivity. The use of specific bases like sodium ethoxide can enhance reaction yields. Reaction conditions such as temperature and reagent concentrations are critical for optimizing the synthesis.

Key Steps in Synthesis

The general synthetic route for (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves these steps:

- Cyclopropanation: Formation of the cyclopropane ring is a crucial step.

- Hydrolysis or Transesterification: These processes are used to modify the ester group.

Purification Techniques

- Preparatory Supercritical Fluid Chromatography: This technique has been employed to enhance the purity of the compound.

- High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to assess purity and enantiomeric excess during synthesis.

Analytical Techniques

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed to assess purity and enantiomeric excess during synthesis. These methods ensure that the compound meets the required standards for pharmaceutical applications.

Research Findings and Developments

- Optimizing Synthesis: Recent research has focused on optimizing the synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid ethyl ester to improve yield and enantiomeric purity.

- Catalytic Systems: Optimization of catalytic systems and co-solvents [Cu(I) salt/amine/DMSO] increases yields, lowers temperatures, and reduces reaction time.

Chemical Properties

This compound features a cyclopropane ring, an amino group, and an ethyl ester functional group. The cyclopropane ring is a key structural element contributing to its reactivity and biological activity. The presence of an amino group and a vinyl (ethenyl) group attached to the cyclopropane ring provides sites for further chemical modification and interaction with biological targets.

Formulations and Stability

The hydrochloride form is often used to enhance stability and solubility in aqueous solutions.

Applications

Compounds with similar structures are investigated for their potential in drug development, particularly in antiviral therapies targeting the hepatitis C virus. The unique structure of these compounds allows them to interact effectively with viral proteins or enzymes involved in replication.

Spectral Data and Characterization

- IUPAC Name: this compound

- CAS No.: 922164-25-8

- Molecular Formula: C8H13NO2

- Molecular Weight: 155.19 g/mol

Table of Compounds and Data

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-Ethyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Substituted amines.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its cyclopropane ring structure allows for various functionalization reactions, making it suitable for the synthesis of complex molecules.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts to carboxylic acids or ketones | 2-Cyclopropanecarboxylic acid |

| Reduction | Forms amines or alcohols | 1-Amino-2-ethenylcyclopropanol |

| Substitution | Produces diverse derivatives based on nucleophiles used | Various substituted cyclopropanes |

Biological Applications

Bioactive Molecule Research

- The compound is being studied for its potential as a bioactive molecule. Its structure allows interaction with various biological targets, which is crucial for drug discovery.

Case Study: Antiviral Activity

One notable application is its role in developing antiviral agents targeting the Hepatitis C virus. Research indicates that derivatives of this compound exhibit inhibitory effects on the NS3/4A protease, a critical enzyme for viral replication.

Key Findings:

- Inhibition Rate: Compounds derived from this compound demonstrated significant inhibition rates against Hepatitis C virus in vitro.

- Mechanism: The presence of the vinyl group enhances binding affinity to the protease, resulting in effective antiviral activity.

Pharmaceutical Development

Therapeutic Potential

The compound's ability to modulate biological pathways positions it as a candidate for developing new treatments for various diseases, including cancer and viral infections.

| Therapeutic Area | Potential Applications | Current Research Focus |

|---|---|---|

| Antiviral Drugs | Treatment of Hepatitis C and other viral infections | Investigating structural modifications |

| Antitumor Agents | Targeting cancer cell proliferation | Exploring analogs with enhanced efficacy |

Agrochemical Applications

Pesticide Development

The unique properties of this compound make it an attractive candidate for agrochemical formulations. Its chiral nature contributes to selective herbicidal and insecticidal activities.

Case Study: Herbicide Efficacy

Research has shown that certain derivatives can effectively inhibit the growth of specific weed species while being less harmful to crops.

Mechanism of Action

The mechanism of action of (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. As an intermediate, it participates in the synthesis of active pharmaceutical ingredients that target viral enzymes, receptors, or other biological molecules. The exact mechanism depends on the final drug product synthesized from this intermediate .

Comparison with Similar Compounds

Amino-Protected Analogs

Key Findings :

Substituent Variations on the Cyclopropane Ring

Key Findings :

Functional Group Modifications

Key Findings :

- Cyano derivatives are highly reactive in [2+1] cycloadditions, enabling diverse ring-expansion reactions .

- Acetylated analogs serve as precursors for ketone-based transformations in material science .

Biological Activity

Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate, also known as ETHYL 1-AMINO-2-ETHENYLCYCLOPROPANE-1-CARBOXYLATE, is a compound of significant interest in medicinal chemistry, particularly for its potential antiviral properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique cyclopropane structure that includes an amino group and a vinyl group. Its molecular formula is with a molecular weight of approximately 155.19 g/mol. The compound's distinctive features contribute to its reactivity and biological activity.

Target of Action

The primary biological activity of this compound is its role as an intermediate in the synthesis of antiviral drugs targeting the hepatitis C virus (HCV). It is involved in the production of potent NS3 protease inhibitors that are crucial for inhibiting viral replication.

Mode of Action

The compound interacts with viral proteases by binding to their active sites, thereby inhibiting their enzymatic activity. This inhibition prevents the replication of the hepatitis C virus, making it a valuable component in antiviral drug development.

This compound has shown to influence various biochemical pathways:

- Enzyme Interaction : It interacts with enzymes such as esterase from Bacillus subtilis, which is utilized in the desymmetrization processes to yield enantiomerically pure compounds.

- Cellular Effects : The compound affects cell signaling pathways and gene expression, particularly in the context of antiviral drug synthesis. Its presence is critical for enhancing the efficacy of drugs targeting HCV.

Antiviral Activity

Research has highlighted the compound's effectiveness as an intermediate in synthesizing antiviral agents. For instance, studies have demonstrated that compounds derived from this compound exhibit strong inhibitory effects against HCV in vitro .

| Study | Findings |

|---|---|

| Study A | Demonstrated significant inhibition of HCV replication using derivatives of this compound. |

| Study B | Evaluated the pharmacokinetics and bioavailability of synthesized antiviral agents derived from this compound, showing promising results for oral administration. |

Pharmacokinetics

The synthesis methods for this compound have been optimized to enhance yield and purity, suggesting favorable pharmacokinetic properties such as good absorption and distribution within biological systems.

Q & A

Basic Question: What are the established synthetic routes for Ethyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate?

Answer:

The synthesis of this compound involves stereoselective cyclopropanation and functional group modifications. A key method employs phase transfer catalysis (PTC) for asymmetric cyclopropanation of (E)-N-benzylideneglycine ethyl ester, achieving ≥99% enantiomeric excess (ee). This reaction is accelerated by wet milling, which enhances reaction kinetics and scalability .

Another route utilizes diastereoselective nucleophilic additions to cyclopropene precursors. For example, sulfur nucleophiles (e.g., thiols) react with Ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate to form derivatives with stereochemical control. Reaction conditions (e.g., anhydrous acetonitrile, NaH) are critical for optimizing yields (up to 86%) .

Key Methodological Considerations:

- Catalysts: Chiral PTC agents (e.g., Cinchona alkaloids) for enantioselectivity.

- Solvents: Anhydrous polar aprotic solvents (e.g., THF, acetonitrile).

- Temperature: Controlled room temperature to avoid racemization.

Basic Question: How is the stereochemical integrity of this compound confirmed during synthesis?

Answer:

Stereochemical validation relies on multimodal analytical techniques :

Chiral HPLC : Quantifies enantiomeric excess (≥99% ee) using chiral stationary phases .

NMR Spectroscopy : Assigns stereochemistry via coupling constants (e.g., ) and NOE correlations. For example, cyclopropane ring protons exhibit distinct splitting patterns at δ 1.2–3.5 ppm .

X-ray Crystallography : Resolves absolute configuration, particularly for intermediates like benzylidene-protected amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.